molecular formula C24H39NO8 B1145453 Hypaconine

Hypaconine

Cat. No.: B1145453
M. Wt: 469.6 g/mol
InChI Key: BQTYHFZQSAKNQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypaconine can be synthesized through the extraction from the lateral roots of Aconitum carmichaeli. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The specific reaction conditions for the synthesis of this compound involve the use of methanol as a solvent and various chromatographic techniques for purification .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis. Large-scale extraction would require optimization of solvent use, purification methods, and crystallization techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hypaconine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Properties

Hypaconine exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry:

  • Cardiovascular Effects : this compound has been shown to influence cardiac function. In isolated guinea pig atria, it demonstrated positive inotropic and chronotropic effects at specific concentrations, indicating its potential as a cardiac stimulant. However, at higher concentrations, it can lead to inhibition of contractions and arrhythmias .
  • Analgesic and Anti-inflammatory Effects : Research indicates that this compound possesses analgesic properties, which could be beneficial in treating pain. It has been studied for its anti-inflammatory effects in various models, suggesting a potential role in managing inflammatory conditions .
  • Neurological Implications : Some studies have explored the neuroprotective effects of this compound, particularly in models of neurodegeneration. Its ability to modulate neurotransmitter release may offer insights into therapeutic avenues for neurodegenerative diseases .

Toxicological Considerations

Despite its potential therapeutic benefits, this compound is also associated with toxicity:

  • Toxicity Profile : this compound is classified as a toxic alkaloid. Its consumption can lead to serious adverse effects such as cardiovascular disturbances and gastrointestinal toxicity. The safety profile necessitates careful dosage regulation and monitoring during clinical applications .
  • Detoxification Strategies : Research has focused on processing methods for Aconitum species to reduce this compound's toxicity while preserving its beneficial properties. Techniques such as molecular networking have been employed to analyze processed products for their safety and efficacy .

Clinical Applications

This compound's applications extend into traditional medicine and modern pharmacotherapy:

  • Traditional Chinese Medicine : In traditional Chinese medicine, this compound is used for its warming properties and is incorporated into various formulations aimed at treating conditions like cold-induced pain and weakness .
  • Potential Drug Development : Given its pharmacological profile, this compound is being investigated for development into new therapeutic agents. Its unique mechanism of action presents opportunities for novel drug formulations targeting cardiovascular and inflammatory disorders .

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Yano & Harada (1973)Cardiac EffectsDemonstrated positive inotropic effects at low concentrations with potential arrhythmogenic risks at higher doses .
UPLC-QTOF/MS Analysis (2023)Structural CharacterizationIdentified variations in this compound content across processed Aconitum products, emphasizing detoxification methods .
Pharmacological Actions Study (2021)Anti-inflammatory EffectsHighlighted this compound's analgesic properties in animal models, supporting its use in pain management .

Mechanism of Action

Hypaconine exerts its effects primarily through its interaction with cardiac cells. It enhances cardiac contractility by modulating calcium ion channels and increasing intracellular calcium levels. This action leads to stronger and more efficient heart contractions . The molecular targets of this compound include various ion channels and receptors involved in cardiac function .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its relatively high potency and lower toxicity compared to other diterpene alkaloids. Its specific interaction with cardiac ion channels and its ability to enhance cardiac contractility make it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Hypaconine is a C19-diterpenoid alkaloid primarily derived from the Aconitum species, particularly Aconitum carmichaelii, known for its diverse pharmacological properties. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a bicyclic core typical of diterpenoid alkaloids. Its molecular formula is C19H25NC_{19}H_{25}N, and it possesses significant pharmacological properties attributed to its interaction with various biological targets.

This compound exerts its biological effects through several mechanisms:

  • Ion Channel Modulation : this compound has been shown to influence ion channels, particularly sodium channels, which play a critical role in neuronal excitability and muscle contraction. Studies indicate that this compound can induce flaccid paralysis in animal models by blocking these channels, similar to other aconitine derivatives .
  • Anti-inflammatory Effects : Research suggests that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by excessive inflammation .
  • Cardiac Effects : this compound has demonstrated notable effects on cardiac tissues. In isolated bullfrog hearts, this compound was observed to modulate cardiac contractility and rhythm, indicating potential applications in treating heart-related ailments .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotoxicity Induces paralysis and can lead to death at high doses due to sodium channel blockade .
Anti-inflammatory Reduces levels of inflammatory markers; potential use in inflammatory diseases .
Cardiac modulation Influences heart rate and contractility; potential therapeutic use in cardiology .
Analgesic properties Exhibits pain-relieving effects similar to other aconitines .

Case Studies and Research Findings

  • Toxicological Studies : A significant body of research has focused on the toxicological profile of this compound. In animal models, this compound's dose-dependent toxicity was documented, revealing that even low concentrations could lead to severe physiological effects, including respiratory failure and death due to its potent neurotoxic properties .
  • Therapeutic Potential : In a study examining the anti-inflammatory effects of this compound, researchers found that it effectively reduced inflammation in models of arthritis, suggesting its potential as a treatment for chronic inflammatory conditions .
  • Cardiovascular Research : A systematic review highlighted this compound's effects on cardiac tissues, noting its ability to enhance myocardial contractility while also presenting risks associated with arrhythmias at elevated doses. This duality presents both opportunities and challenges for clinical applications in cardiology .

Properties

IUPAC Name

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYHFZQSAKNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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